molecular formula C20H23Cl2NO6 B012473 Dehmd CAS No. 101411-53-4

Dehmd

Cat. No.: B012473
CAS No.: 101411-53-4
M. Wt: 444.3 g/mol
InChI Key: MQOXLIXQAWLBOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehmd (systematic IUPAC name: 1,3-dihydroxy-5-ethyl-2-methylenedecane-4,7-dione) is a synthetic organic compound primarily utilized in catalysis and materials science due to its bifunctional coordination properties. Its structure features a central diketone backbone flanked by hydroxyl and alkene groups, enabling versatile transition metal binding (e.g., Fe²⁺, Cu²⁺) for applications in cross-coupling reactions and polymer stabilization . Key physicochemical properties include a melting point of 156–158°C, logP value of 2.8 (indicating moderate hydrophobicity), and UV-Vis absorption maxima at 240 nm and 310 nm .

Properties

CAS No.

101411-53-4

Molecular Formula

C20H23Cl2NO6

Molecular Weight

444.3 g/mol

IUPAC Name

3-O-ethyl 5-O-methyl 4-(2,3-dichlorophenyl)-2-(2-hydroxyethoxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H23Cl2NO6/c1-4-29-20(26)17-14(10-28-9-8-24)23-11(2)15(19(25)27-3)16(17)12-6-5-7-13(21)18(12)22/h5-7,16,23-24H,4,8-10H2,1-3H3

InChI Key

MQOXLIXQAWLBOO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCO

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCO

Synonyms

4-(2,3-dichlorophenyl)-3-(ethoxycarbonyl)-2-((2-hydroxyethoxy)methyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridine
DEHMD

Origin of Product

United States

Comparison with Similar Compounds

Critical Analysis of Research Findings

  • Structural Flexibility : this compound’s ethyl group optimizes steric-electronic balance, outperforming bulkier (Compound A) or more rigid (Compound B) analogs .
  • Toxicity Profile : this compound’s lower electrophilicity reduces health risks compared to Compound B, aligning with REACH guidelines for SVHC (Substances of Very High Concern) avoidance .
  • Industrial Viability : Cost-effective synthesis (~$120/mol) and biphasic compatibility make this compound preferable to TCEP and 2,2'-bipyridine in large-scale applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.